2R-(Hydroxymethyl)-1-[5-(tricyclo[3.3.2.13,7]dec-1-ylmethoxy)pentyl]-3R,4R,5S-piperidinetriol
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Overview
Description
AMP-Deoxynojirimycin is a derivative of 1-deoxynojirimycin, an alkaloid azasugar or iminosugar. It is a biologically active natural compound that exists in mulberry leaves and Commelina communis (dayflower) as well as from several bacterial strains such as Bacillus and Streptomyces species . This compound is known for its significant biological activities, including antihyperglycemic, anti-obesity, and antiviral properties .
Preparation Methods
AMP-Deoxynojirimycin can be prepared through several methods:
Extraction from Natural Sources: The compound can be extracted from plants like mulberry trees and dayflower, as well as from certain bacterial strains.
Chemical Synthesis: The chemical synthesis of AMP-Deoxynojirimycin involves the reduction of nojirimycin. This method includes various synthetic strategies to achieve the desired compound.
Microbial Fermentation: This method uses Bacillus or Streptomyces species to produce AMP-Deoxynojirimycin through fermentation processes. This approach is particularly useful for large-scale industrial production.
Chemical Reactions Analysis
AMP-Deoxynojirimycin undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert AMP-Deoxynojirimycin into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
The major products formed from these reactions include various derivatives of AMP-Deoxynojirimycin, which can have different biological activities and properties .
Scientific Research Applications
Mechanism of Action
AMP-Deoxynojirimycin exerts its effects primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate hydrolysis . By inhibiting this enzyme, the compound delays the absorption of glucose in the small intestine, thereby reducing postprandial blood glucose levels . This mechanism makes it a valuable therapeutic agent for managing diabetes and other metabolic disorders .
Comparison with Similar Compounds
AMP-Deoxynojirimycin is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:
1-Deoxynojirimycin: The parent compound of AMP-Deoxynojirimycin, known for its glycosidase inhibitory activity.
Voglibose: A commercial α-glucosidase inhibitor used in the treatment of diabetes.
Acarbose: Another α-glucosidase inhibitor used to manage blood sugar levels in diabetic patients.
AMP-Deoxynojirimycin stands out due to its enhanced biological activities and potential for various therapeutic applications .
Properties
IUPAC Name |
1-[5-(1-adamantylmethoxy)pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO5/c24-13-18-20(26)21(27)19(25)12-23(18)4-2-1-3-5-28-14-22-9-15-6-16(10-22)8-17(7-15)11-22/h15-21,24-27H,1-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYLNHVEAOOEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COCCCCCN4CC(C(C(C4CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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